N-(1H-indol-4-yl)-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-(1H-indol-4-yl)-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide is a complex organic compound that features an indole ring, a methoxyphenyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-4-yl)-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the indole ring and the piperidine ring. The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of amino alcohols.
Once the indole and piperidine rings are prepared, they are coupled with the methoxyphenyl group and the sulfonyl group through a series of reactions. The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the amine group with a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-4-yl)-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione derivatives, while nucleophilic substitution of the methoxy group can yield various substituted phenyl derivatives.
Scientific Research Applications
N-(1H-indol-4-yl)-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-indol-4-yl)-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity and leading to various biological effects. The methoxyphenyl group and the sulfonyl group can also contribute to the compound’s overall activity by enhancing its binding affinity and specificity for its targets.
Comparison with Similar Compounds
N-(1H-indol-4-yl)-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
N-(1H-indol-4-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]amine: This compound features a similar indole ring and methoxyphenyl group but differs in the structure of the piperidine ring.
N’-(1H-indol-6-yl)-N-[(4-methoxyphenyl)methyl]oxamide: This compound also features an indole ring and methoxyphenyl group but has a different functional group arrangement.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H23N3O4S |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C21H23N3O4S/c1-28-16-5-7-17(8-6-16)29(26,27)24-13-10-15(11-14-24)21(25)23-20-4-2-3-19-18(20)9-12-22-19/h2-9,12,15,22H,10-11,13-14H2,1H3,(H,23,25) |
InChI Key |
UFZOCJNCLYYUAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC4=C3C=CN4 |
Origin of Product |
United States |
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